![molecular formula C6H7N3O4S B2824441 1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid CAS No. 2169216-81-1](/img/structure/B2824441.png)
1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid
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Overview
Description
“1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid” is a chemical compound with the CAS Number: 2169216-81-1 . It has a molecular weight of 217.21 . The IUPAC name for this compound is 3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid 1,1-dioxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N3O4S/c10-6(11)4-3-5-9(8-4)2-1-7-14(5,12)13/h3,7H,1-2H2,(H,10,11) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which our compound belongs, has demonstrated antimicrobial properties. Researchers have explored its effectiveness against various pathogens, including bacteria, fungi, and viruses. The compound’s structural features, such as functional groups attached to the ring, play a crucial role in determining its antimicrobial activity .
KATP Channel Activation
Researchers have explored the compound’s influence on KATP (ATP-sensitive potassium) channels. These channels play a critical role in cellular homeostasis and are relevant in conditions like diabetes and cardiac disorders.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that many functional groups attached to the ring structure of similar compounds are responsible for their activity . For instance, a halo group at the 7 and 8 positions of the ring gave active compounds .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Pharmacokinetics
A compound with a similar structure, c03, was reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .
Result of Action
Compounds with similar structures have been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
properties
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c10-6(11)4-3-5-9(8-4)2-1-7-14(5,12)13/h3,7H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJRZJDZXPWXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)O)S(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid 1,1-dioxide | |
CAS RN |
2169216-81-1 |
Source
|
Record name | 1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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